2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole
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Overview
Description
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiazole core substituted with difluoro groups and a piperazine ring attached to a cyclohexanecarbonyl group. Its structural complexity allows it to participate in diverse chemical reactions and exhibit unique properties.
Mechanism of Action
Target of Action
Cyclohexyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound with a unique structure and properties
Mode of Action
tuberculosis . The specific interaction of Cyclohexyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Result of Action
tuberculosis , suggesting that Cyclohexyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Cyclohexanecarbonyl Group Addition: The final step involves the acylation of the piperazine ring with cyclohexanecarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
2-(4-cyclohexanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole: shares similarities with other benzothiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexanecarbonyl group and the difluoro substituents enhances its stability and reactivity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
cyclohexyl-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3OS/c19-13-10-14(20)16-15(11-13)25-18(21-16)23-8-6-22(7-9-23)17(24)12-4-2-1-3-5-12/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFVVLXHOBMQAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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